molecular formula C7H14ClN B2643486 Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride CAS No. 39558-22-0

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride

Cat. No.: B2643486
CAS No.: 39558-22-0
M. Wt: 147.65
InChI Key: RNUVTKMNVCYQOO-ZJLYAJKPSA-N
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Description

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its cyclohexene ring with a methyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and amine groups.

    Amination: The amine group is introduced via a reductive amination reaction. This involves the reaction of the intermediate ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and secondary amines.

    Substitution: Various substituted amines and other functionalized derivatives.

Scientific Research Applications

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride can be compared with other similar compounds, such as:

    Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the methyl and double bond present in this compound.

    Methylcyclohexane: A methylated cyclohexane without the amine group.

    Cyclohexenamine: An amine with a cyclohexene ring but without the methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,6R)-6-methylcyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-4-2-3-5-7(6)8;/h2-3,6-7H,4-5,8H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUVTKMNVCYQOO-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC=CC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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